molecular formula C8H9N3O4 B1462242 Methyl 2-(3-nitropyridin-2-ylamino)acetate CAS No. 57461-53-7

Methyl 2-(3-nitropyridin-2-ylamino)acetate

Cat. No. B1462242
CAS RN: 57461-53-7
M. Wt: 211.17 g/mol
InChI Key: HQRFIOILJHNISR-UHFFFAOYSA-N
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Description

“Methyl 2-(3-nitropyridin-2-ylamino)acetate” is an organic compound with a molecular formula of C8H9N3O4 . It is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

“Methyl 2-(3-nitropyridin-2-ylamino)acetate” has a total of 24 bonds; 15 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 secondary amine (aromatic), 1 nitro group (aromatic), and 1 Pyridine .


Physical And Chemical Properties Analysis

“Methyl 2-(3-nitropyridin-2-ylamino)acetate” is a pale-yellow to yellow-brown solid . It has a molecular weight of 211.176 . The compound contains a total of 24 atoms; 9 Hydrogen atoms, 8 Carbon atoms, 3 Nitrogen atoms, and 4 Oxygen atoms .

Scientific Research Applications

Fluorescent Probes for Metal Ion Detection

Researchers have developed 2-aminoethylpyridine-based fluorescent compounds capable of detecting Fe3+ and Hg2+ ions in aqueous and biological systems with high selectivity and sensitivity. The compounds' fluorescence intensity changes upon interaction with these metal ions, making them useful for practical applications in environmental monitoring and biomedical research (Singh et al., 2020).

Advanced Synthetic Methods

A study explored the oxidative amination of 3-nitropyridines with ammonia or alkylamines, leading to high regioselectivity for substitutions. This process yields various amino-nitropyridine derivatives, demonstrating a versatile approach to synthesizing complex nitropyridine structures, which are valuable in pharmaceutical research (Bakke & Svensen, 2001).

Crystal Structure Analysis

The crystal structures of 4-(3-nitropyridin-2-ylamino)phenol and its derivative were determined, providing insights into the molecular configurations and the potential for developing antitumor agents. This research highlights the importance of structural analysis in drug development (Cao et al., 2011).

Antihypertensive Agents

The synthesis of thiosemicarbazides, triazoles, and Schiff bases from methyl 2-(thiazol-2-ylcarbamoyl)acetate has shown promising antihypertensive α-blocking activity. This study exemplifies the potential pharmaceutical applications of nitropyridine derivatives in developing new therapeutic agents (Abdel-Wahab et al., 2008).

properties

IUPAC Name

methyl 2-[(3-nitropyridin-2-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c1-15-7(12)5-10-8-6(11(13)14)3-2-4-9-8/h2-4H,5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQRFIOILJHNISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651905
Record name Methyl N-(3-nitropyridin-2-yl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-nitropyridin-2-ylamino)acetate

CAS RN

57461-53-7
Record name Methyl N-(3-nitropyridin-2-yl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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